molecular formula C22H24ClN3O3S B11141902 1-[(4-chlorophenyl)sulfonyl]-N-[2-(1H-indol-1-yl)ethyl]-4-piperidinecarboxamide

1-[(4-chlorophenyl)sulfonyl]-N-[2-(1H-indol-1-yl)ethyl]-4-piperidinecarboxamide

Cat. No.: B11141902
M. Wt: 446.0 g/mol
InChI Key: VPRFWAIIBIRAFF-UHFFFAOYSA-N
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Description

1-[(4-Chlorophenyl)sulfonyl]-N-[2-(1H-indol-1-yl)ethyl]-4-piperidinecarboxamide is a synthetic organic compound featuring a piperidine core that is functionalized with both a (4-chlorophenyl)sulfonyl group and a carboxamide linker. The carboxamide chain is further connected to a 1H-indole ethyl moiety. This specific molecular architecture places it within a class of compounds studied for their potential as modulators of biological activity. While the specific research applications and mechanism of action for this exact molecule are not yet fully detailed in the literature, its structure is highly relevant to medicinal chemistry research. Compounds containing the piperidine scaffold and sulfonamide functional groups are extensively investigated in drug discovery . In particular, benzenesulfonamide derivatives incorporating piperidine rings have been designed and synthesized as potent and selective inhibitors of various enzymes, including the human carbonic anhydrase (hCA) family . The indole moiety, a common feature in many bioactive natural products and pharmaceuticals, contributes to specific interactions with biological targets . This combination of structural features makes this compound a valuable chemical tool for researchers exploring new therapeutic agents, particularly in areas such as enzyme inhibition and receptor modulation. The product is supplied for research use only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to consult the scientific literature for studies on structurally related piperidinyl sulfonamides and indole-containing compounds to inform their experimental work.

Properties

Molecular Formula

C22H24ClN3O3S

Molecular Weight

446.0 g/mol

IUPAC Name

1-(4-chlorophenyl)sulfonyl-N-(2-indol-1-ylethyl)piperidine-4-carboxamide

InChI

InChI=1S/C22H24ClN3O3S/c23-19-5-7-20(8-6-19)30(28,29)26-14-10-18(11-15-26)22(27)24-12-16-25-13-9-17-3-1-2-4-21(17)25/h1-9,13,18H,10-12,14-16H2,(H,24,27)

InChI Key

VPRFWAIIBIRAFF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)NCCN2C=CC3=CC=CC=C32)S(=O)(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-chlorophenyl)sulfonyl]-N-[2-(1H-indol-1-yl)ethyl]-4-piperidinecarboxamide typically involves multiple steps, starting with the preparation of the indole and piperidine intermediates. The key steps include:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, greener solvents, and catalysts to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-[(4-chlorophenyl)sulfonyl]-N-[2-(1H-indol-1-yl)ethyl]-4-piperidinecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Oxindole derivatives

    Reduction: Sulfide derivatives

    Substitution: Substituted chlorophenyl derivatives

Scientific Research Applications

The compound exhibits a range of biological activities, making it a subject of interest for various therapeutic applications.

Antimicrobial Activity

Research indicates that compounds with similar piperidine and sulfonamide structures demonstrate enhanced antimicrobial properties. A study found that derivatives containing the sulfonamide group significantly improved antimicrobial efficacy compared to their non-sulfonamide counterparts. The compound has shown effectiveness against various bacterial strains, which could lead to the development of new antibiotics .

Anticancer Mechanisms

The anticancer potential of this compound has been explored through several studies. Key findings include:

  • Apoptosis Induction : The compound induces apoptosis in cancer cells, characterized by increased caspase activity, which is crucial for programmed cell death .
  • Cytotoxicity : In vitro studies have demonstrated cytotoxic effects against various human cancer cell lines, including colon and breast cancer cells .
  • Safety Profile : Toxicity assessments indicate that the compound does not exhibit acute toxicity in animal models at doses up to 2000 mg/kg, suggesting a favorable safety profile for further development .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor is particularly noteworthy:

  • Acetylcholinesterase Inhibition : Compounds similar to this structure have shown promise in inhibiting acetylcholinesterase, which is relevant for treating neurodegenerative diseases like Alzheimer's .
  • Urease Inhibition : The compound has also been evaluated for urease inhibitory activity, which is significant for treating urinary tract infections. Studies have reported IC50 values indicating strong inhibitory effects compared to standard drugs .

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

Study FocusFindingsReference
Antimicrobial EvaluationEnhanced antimicrobial activity compared to non-sulfonamide derivatives
Anticancer MechanismInduction of apoptosis in cancer cells with increased caspase activity
Safety ProfileNo acute toxicity observed in animal models up to 2000 mg/kg
Enzyme InhibitionSignificant inhibition of acetylcholinesterase and urease

Mechanism of Action

The mechanism of action of 1-[(4-chlorophenyl)sulfonyl]-N-[2-(1H-indol-1-yl)ethyl]-4-piperidinecarboxamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity and leading to the observed biological effects . The sulfonyl group can enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table compares the target compound with key structural analogues:

Compound Name & CAS (if available) Molecular Formula Molecular Weight (g/mol) Key Structural Features Reported Biological Activity
Target Compound C22H23ClN4O3S 482.96 4-Chlorophenylsulfonyl, N-ethylindole-1-yl, piperidine carboxamide Not specified; hypothesized receptor modulation
1-((4-Acetamidophenyl)sulfonyl)piperidine-4-carboxamide (CAS 304668-29-9) C14H19N3O4S 325.38 4-Acetamidophenylsulfonyl, shorter alkyl chain No activity reported
1-(4-Chlorobenzenesulfonyl)-N-(4-methylbenzothiazol-2-yl)piperidine-4-carboxamide (941962-26-1) C20H20ClN3O3S2 450.00 4-Chlorophenylsulfonyl, benzothiazole substituent Not specified; benzothiazole may target kinases
[1,1'-Biphenyl]-4-carboxamide,N-[1-[2-(1H-indol-3-yl)ethyl]-4-piperidinyl] (26844-32-6) C27H25N3O ~407.51 Biphenyl carboxamide, indol-3-yl substituent Not specified; biphenyl may enhance lipophilicity
4-Chloro-N'-({1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)benzenecarbohydrazide (1024183-79-6) C20H21ClN4O4S 448.92 4-Methylphenylsulfonyl, carbohydrazide group Hydrazide may influence solubility or metal chelation

Key Structural and Functional Differences

Sulfonyl Group Variations :

  • The target compound’s 4-chlorophenylsulfonyl group contrasts with 4-acetamidophenylsulfonyl (CAS 304668-29-9) and 4-methylphenylsulfonyl (CAS 1024183-79-6). Chlorine’s electronegativity may enhance binding to hydrophobic pockets, while acetamido/methyl groups could alter metabolic stability .

Heterocyclic Substituents :

  • The N-ethylindole-1-yl group in the target compound differs from benzothiazole (CAS 941962-26-1) and indol-3-yl (CAS 26844-32-6). Indole-1-yl’s position may favor interactions with serotonin receptors, whereas benzothiazole is common in kinase inhibitors .

Carboxamide vs. Carbohydrazide: The target’s carboxamide group is replaced by a carbohydrazide in CAS 1024183-79-6.

Biological Activity

The compound 1-[(4-chlorophenyl)sulfonyl]-N-[2-(1H-indol-1-yl)ethyl]-4-piperidinecarboxamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in pharmacology. This article provides a comprehensive review of its biological activity, focusing on its antibacterial properties, enzyme inhibition capabilities, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C22H19ClN2O4S2
  • Molecular Weight : 474.98 g/mol
  • CAS Number : Not explicitly provided but related compounds exist in literature.

The structural features of this compound include a piperidine ring, an indole moiety, and a sulfonamide functional group, which are known to contribute to various biological activities.

Antibacterial Activity

Research indicates that compounds with similar structures exhibit significant antibacterial properties. A study on synthesized derivatives of 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole showed moderate to strong activity against several bacterial strains:

Bacterial StrainActivity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Escherichia coliWeak to Moderate
Staphylococcus aureusWeak to Moderate
Pseudomonas aeruginosaWeak to Moderate

These findings suggest that the compound may be effective against certain pathogenic bacteria, potentially offering a basis for developing new antibacterial agents .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored through various studies. Notably, it has shown strong inhibitory activity against:

  • Acetylcholinesterase (AChE) : Important for treating conditions like Alzheimer's disease.
  • Urease : Inhibition of this enzyme can be significant in managing infections caused by urease-producing bacteria.

The IC50 values for some related compounds were reported as follows:

Compound IDIC50 (µM)
7l2.14 ± 0.003
7m0.63 ± 0.001
7n2.17 ± 0.006
7o1.13 ± 0.003
Reference21.25 ± 0.15 (Thiourea)

These results indicate that certain derivatives of the compound have the potential to be developed into effective drugs targeting these enzymes .

Synthesis and Characterization

The synthesis of the compound involves several steps including the formation of the piperidine ring and the introduction of the sulfonamide group. Characterization techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and MS (Mass Spectrometry) have been employed to confirm the structure and purity of the synthesized compounds .

Pharmacological Implications

The pharmacological profile of compounds containing piperidine and sulfonamide functionalities suggests diverse therapeutic potentials including:

  • Antibacterial : Combatting bacterial infections.
  • Enzyme Inhibition : Potential for treating neurological disorders and managing urea-related infections.
  • Cancer Chemotherapy : Some derivatives have shown promise in anticancer studies.

Research indicates that these compounds could serve as templates for developing new drugs with enhanced efficacy and reduced side effects compared to existing therapies .

Q & A

Q. What insights do crystallographic studies provide for drug design?

  • Methodology :
  • Analyze torsion angles and hydrogen bonds (e.g., N–H⋯O in crystal packing) to optimize solubility .
  • Compare polymorphic forms (e.g., hydrate vs. anhydrate) for stability screening .

Notes

  • Avoid abbreviations; use full chemical names (e.g., "1H-indol-1-yl" instead of "Ind").
  • Cross-reference methodologies (e.g., NMR , crystallography ) for reproducibility.
  • For SAR studies, prioritize substituent modifications at the 4-chlorophenyl or piperidine positions .

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